molecular formula C19H24N4O3S B2949939 2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide CAS No. 923173-55-1

2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2949939
CAS RN: 923173-55-1
M. Wt: 388.49
InChI Key: ZFJHCGFPIWNGQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for this compound is C17H18Cl2N4O3S . Its average mass is 429.321 Da and its monoisotopic mass is 428.047668 Da .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related acetamide derivatives has demonstrated the versatility of imidazole and thiazole rings in chemical synthesis. For instance, the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives involves the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds. The resulting compounds have been characterized by various spectroscopic methods, showcasing their complex structures and the importance of the imidazole and thiazole rings in synthesizing drug precursors (Duran & Canbaz, 2013).

Biomedical Applications

Acetamide derivatives synthesized from imidazole and thiazole scaffolds have been explored for their anticancer activities . The study on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives demonstrated potential anticancer activities against a panel of 60 different human tumor cell lines, indicating the promise of these compounds in developing novel anticancer drugs (Duran & Demirayak, 2012).

Advanced Materials and Sensing Applications

Beyond biomedical applications, related compounds have been utilized in the development of advanced materials . For example, lanthanide metal-organic frameworks (MOFs) based on dimethylphenyl imidazole dicarboxylate have shown selective sensitivity to benzaldehyde derivatives, highlighting their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

properties

IUPAC Name

N-cyclopropyl-2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-12-5-13(2)7-15(6-12)22-18(26)11-27-19-20-8-16(10-24)23(19)9-17(25)21-14-3-4-14/h5-8,14,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJHCGFPIWNGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

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